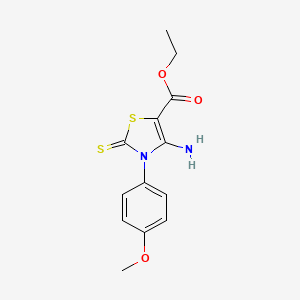

Ethyl 4-amino-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate

CAS No.: 443319-90-2

Cat. No.: VC15590015

Molecular Formula: C13H14N2O3S2

Molecular Weight: 310.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 443319-90-2 |

|---|---|

| Molecular Formula | C13H14N2O3S2 |

| Molecular Weight | 310.4 g/mol |

| IUPAC Name | ethyl 4-amino-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate |

| Standard InChI | InChI=1S/C13H14N2O3S2/c1-3-18-12(16)10-11(14)15(13(19)20-10)8-4-6-9(17-2)7-5-8/h4-7H,3,14H2,1-2H3 |

| Standard InChI Key | ZDHSODVAAWIGSA-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(N(C(=S)S1)C2=CC=C(C=C2)OC)N |

Introduction

Structural and Physical Properties

Molecular Architecture

The compound features a 1,3-thiazole core with a sulfanylidene group at position 2. Key substituents include:

-

4-Amino group: Enhances hydrogen-bonding capacity.

-

3-(4-Methoxyphenyl) group: Introduces aromaticity and electron-donating effects.

-

Ethyl ester at position 5: Modulates solubility and reactivity .

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄N₂O₃S₂ |

| Molecular Weight | 310.4 g/mol |

| InChI Key | ZDHSODVAAWIGSA |

| Synonyms | 443319-90-2, MLS000769067, CHEMBL1312267 |

Comparative Analysis with Analogues

Structural analogues vary in substituents at the 3-position and functional groups.

| Compound | Substituent at C3 | Key Functional Groups | Molecular Weight |

|---|---|---|---|

| Ethyl 4-amino-3-(2,5-difluorophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate | 2,5-Difluorophenyl | Ethyl ester, sulfanylidene | 316.4 g/mol |

| Ethyl 4-amino-3-(2,6-dimethylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate | 2,6-Dimethylphenyl | Ethyl ester, sulfanylidene | 308.4 g/mol* |

| Ethyl 4-methyl-5-thiazoleactate | Methyl | Ethyl ester, no sulfanylidene | 171.2 g/mol |

Synthesis and Reactivity

Synthetic Pathways

The synthesis typically involves multi-step reactions:

-

Thiazole Ring Formation: Condensation of anilines with ethioformates under basic conditions.

-

Esterification: Introduction of the ethyl ester via acylation or esterification .

-

Functionalization: Post-synthetic modifications to introduce the 4-methoxyphenyl group .

Key Reaction Mechanisms

-

Condensation Reactions: Base-catalyzed nucleophilic attack forms the thiazole ring.

-

Esterification: Use of acyl chlorides or anhydrides to attach the ethyl ester .

Reactivity Profile

The compound’s reactivity is influenced by:

-

Electrophilic Sites: The sulfanylidene group and aromatic ring enable electrophilic substitution.

-

Nucleophilic Sites: The amino group participates in hydrogen bonding or alkylation.

| Compound | Reported Activity | Target |

|---|---|---|

| [4-Amino-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazol-5-yl]-(4-methylpiperazin-1-yl)methanone | Anticancer, Antimicrobial | Proteasome, Bacterial Targets |

| Ethyl 4-amino-3-(2,5-difluorophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate | Potential Antioxidant | ROS Neutralization |

Applications and Future Directions

Pharmaceutical Applications

Potential uses include:

-

Drug Discovery: Scaffold for kinase inhibitors or antimicrobial agents.

-

Prodrug Design: Ethyl ester may enhance bioavailability or target-specific delivery.

Agrochemical Applications

The methoxyphenyl group could confer herbicidal activity, as seen in related pyridine derivatives .

Research Gaps and Opportunities

-

Biological Testing: In vitro assays to validate anti-inflammatory or antimicrobial activity.

-

Computational Modeling: Docking studies to predict binding affinity to targets like COX-2 or EGFR .

| Hazard | Precaution |

|---|---|

| Toxicity | Avoid inhalation or skin contact |

| Flammability | Store away from heat sources |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume